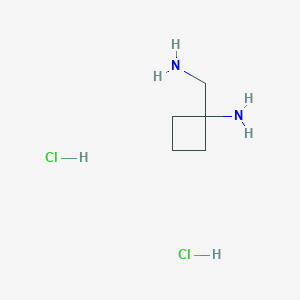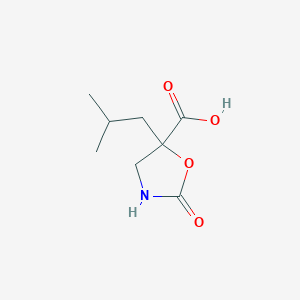
5-(2-Methylpropyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Methylpropyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid, also known as MOX, is a cyclic amino acid that has gained attention in the scientific community due to its potential applications in drug design and development. MOX is a chiral compound, meaning it has two enantiomers that differ in their spatial arrangement of atoms.
作用機序
The mechanism of action of 5-(2-Methylpropyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid is not fully understood, but it is believed to involve the inhibition of bacterial and viral enzymes. 5-(2-Methylpropyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid has been shown to inhibit the activity of RNA polymerase, an enzyme that is essential for the replication of RNA viruses. It has also been shown to inhibit the activity of bacterial peptidoglycan synthesis enzymes, which are required for the formation of the bacterial cell wall.
Biochemical and Physiological Effects:
5-(2-Methylpropyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid has been shown to have a low toxicity profile and is generally well-tolerated in animals. It has been shown to have a half-life of approximately 2 hours in rats, indicating that it is rapidly metabolized and eliminated from the body. 5-(2-Methylpropyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid has been shown to have a moderate level of protein binding, which may affect its pharmacokinetics.
実験室実験の利点と制限
One advantage of 5-(2-Methylpropyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid is its low toxicity profile, which makes it a safer alternative to other antibacterial and antiviral agents. 5-(2-Methylpropyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid is also relatively easy to synthesize, which makes it accessible for use in lab experiments. One limitation of 5-(2-Methylpropyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid is its limited solubility in water, which may affect its pharmacokinetics and bioavailability.
将来の方向性
Future research on 5-(2-Methylpropyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid could focus on its potential use as an antiviral agent, particularly for the treatment of RNA viruses such as SARS-CoV-2. Additionally, further studies could investigate the mechanism of action of 5-(2-Methylpropyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid and its potential use in combination therapy with other antibacterial and antiviral agents. Finally, research could focus on the development of more efficient synthesis methods for 5-(2-Methylpropyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid, which could increase its accessibility for use in drug design and development.
合成法
5-(2-Methylpropyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid can be synthesized through a multi-step process involving the reaction of 2-methylpropanal with ethylene oxide to form 2-(2-methylpropoxy) ethanol. This intermediate is then reacted with cyanogen bromide to form 2-(2-methylpropoxy) acetonitrile, which is subsequently hydrolyzed to form 5-(2-Methylpropyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid.
科学的研究の応用
5-(2-Methylpropyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid has been studied for its potential use in drug design and development. It has been shown to have antibacterial and antiviral activity, making it a promising candidate for the treatment of infectious diseases. 5-(2-Methylpropyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid has also been studied as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
5-(2-methylpropyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-5(2)3-8(6(10)11)4-9-7(12)13-8/h5H,3-4H2,1-2H3,(H,9,12)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVYOQVXLYJINA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(CNC(=O)O1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

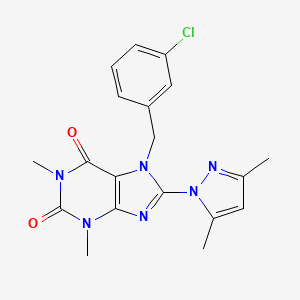

![1-[3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2884453.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2884455.png)
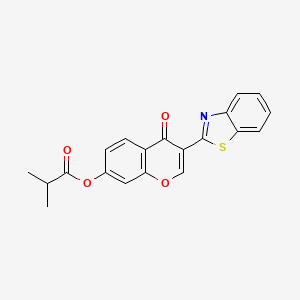
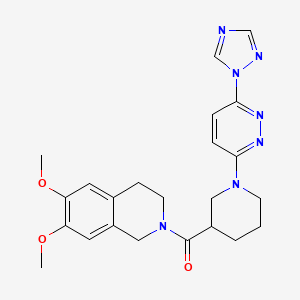
![1-[3-(1,3-Diphenylpyrazol-4-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2884461.png)
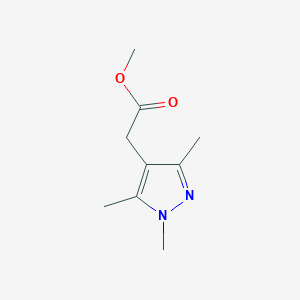

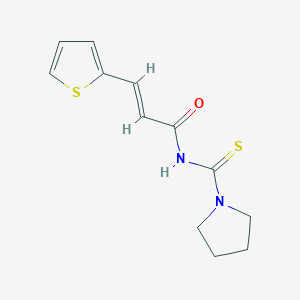
![5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)pyrido[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-4(5H)-one](/img/structure/B2884465.png)
![8-(furan-2-ylmethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2884467.png)
